(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide
Overview
Description
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is a chemical compound with the molecular formula C8H6N2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives.
Scientific Research Applications
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its thiophene ring allows it to participate in π-π stacking interactions, which are crucial in its biological activity. The nitrile group can also engage in hydrogen bonding, influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the cyano and propenethiamide groups.
2-Aminothiophene: A derivative with an amino group instead of the cyano group.
3-Cyanothiophene: A compound with a cyano group directly attached to the thiophene ring.
Uniqueness
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is unique due to the presence of both the cyano and propenethiamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-2-cyano-3-thiophen-2-ylprop-2-enethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZEODTYIBLTL-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350442 | |
Record name | STK519550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-46-9 | |
Record name | NSC275412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK519550 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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